3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid
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Overview
Description
3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of both fluoro and trifluoroethyl groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of fluoro and trifluoroethyl groups onto a benzoic acid derivative. One common method involves the use of Grignard reagents. For instance, 2-bromo-5-fluorotrifluoromethylbenzene can be reacted with magnesium in the presence of anhydrous tetrahydrofuran to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the desired benzoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of benzoic acid derivatives with higher oxidation states.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoroethyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target .
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: 3-Fluoro-4-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of both fluoro and trifluoroethyl groups, which can impart distinct chemical and physical properties compared to its analogsFor instance, the trifluoroethyl group can enhance lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-fluoro-4-(2,2,2-trifluoroethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERYIZQJBPZUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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